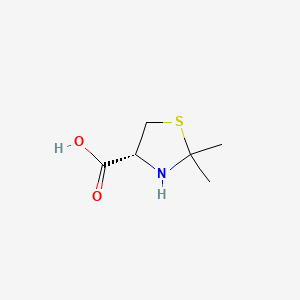
Pluronic dibenzoyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pluronic dibenzoyl ester is a chemical compound that belongs to the class of polymers. It is a polymeric material formed by the polymerization of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with dibenzoate as a functional group. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, dibenzoate typically involves the polymerization of oxirane and methyl oxirane in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired molecular weight and properties of the polymer. Common catalysts used in this process include alkali metal hydroxides and organometallic compounds .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers (oxirane and methyl oxirane) are polymerized under controlled conditions. The process involves the continuous addition of monomers and catalysts, followed by the removal of heat generated during the exothermic polymerization reaction. The resulting polymer is then purified and functionalized with dibenzoate groups to achieve the desired properties .
化学反应分析
Types of Reactions
Pluronic dibenzoyl ester can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome of the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated or carbonylated polymers, while substitution reactions can introduce ester, ether, or amine groups into the polymer chain .
科学研究应用
Pluronic dibenzoyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.
作用机制
The mechanism by which oxirane, methyl-, polymer with oxirane, dibenzoate exerts its effects is primarily through its ability to interact with various molecular targets and pathways. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to changes in their chemical and physical properties. This interaction can affect the solubility, stability, and bioavailability of active ingredients in pharmaceutical formulations .
相似化合物的比较
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the dibenzoate functional group.
Polyethylene glycol (PEG): A widely used polymer with similar solubility and emulsifying properties but different chemical structure.
Uniqueness
Pluronic dibenzoyl ester is unique due to the presence of the dibenzoate functional group, which imparts specific chemical properties such as enhanced solubility and stability. This makes it particularly useful in applications where these properties are critical, such as in drug delivery systems and industrial formulations .
属性
CAS 编号 |
84031-24-3 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
benzoic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C7H6O2.C3H6O.C2H4O/c8-7(9)6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1/h1-5H,(H,8,9);3H,2H2,1H3;1-2H2 |
InChI 键 |
FGAIMUMAGKJPGZ-UHFFFAOYSA-N |
SMILES |
CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |
规范 SMILES |
CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O |
Key on ui other cas no. |
83984-91-2 |
同义词 |
pluronic dibenzoyl ester polyoxyethylene-polyoxypropylene block copolymer benzoyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Azido-2-nitrophenoxy)methyl]oxirane](/img/structure/B1206680.png)


![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)





![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)



![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
